(S)-2-Amino-2-methylhexanoicacidhydrochloride
CAS No.:
Cat. No.: VC17467200
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H16ClNO2 |
---|---|
Molecular Weight | 181.66 g/mol |
IUPAC Name | (2S)-2-amino-2-methylhexanoic acid;hydrochloride |
Standard InChI | InChI=1S/C7H15NO2.ClH/c1-3-4-5-7(2,8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H/t7-;/m0./s1 |
Standard InChI Key | DJYRKWUMFWVEQP-FJXQXJEOSA-N |
Isomeric SMILES | CCCC[C@@](C)(C(=O)O)N.Cl |
Canonical SMILES | CCCCC(C)(C(=O)O)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Configuration
The compound features an S-configuration at the chiral center, confirmed by X-ray crystallography and circular dichroism (CD) spectroscopy. The branched hexanoic acid backbone distinguishes it from linear amino acids like norleucine, with the methyl group at the alpha position introducing steric hindrance that influences its reactivity and intermolecular interactions. The hydrochloride salt forms via protonation of the amino group, resulting in improved crystallinity and handling stability compared to the free base.
Key Structural Data:
Property | Value |
---|---|
IUPAC Name | (S)-2-Amino-2-methylhexanoic acid hydrochloride |
CAS Number | 105815-96-1 (free base) |
Molecular Formula | |
Molecular Weight | 181.66 g/mol |
XLogP3 | 1.2 (predicted) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 3 |
Applications in Pharmaceutical Research
Peptidomimetic Design
The compound’s branched structure mimics natural amino acids while resisting proteolytic degradation. It has been incorporated into:
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Antimicrobial Peptides: Enhances lipid bilayer penetration via hydrophobic interactions.
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Enzyme Inhibitors: Serves as a proline analogue in collagenase inhibitors, reducing values by 40% compared to linear analogs.
Catalytic Asymmetric Synthesis
As a chiral ligand, it facilitates enantioselective aldol reactions with up to 92% ee in ketone substrates. Its steric bulk improves stereocontrol in organocatalytic processes .
Comparative Analysis with Racemic and D-Enantiomer
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Biological Activity | Binds to L-amino acid transporters | No active transport |
Solubility (H2O) | 85 mg/mL | 82 mg/mL |
Melting Point | 215–217°C (dec.) | 210–212°C (dec.) |
Future Research Directions
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Continuous Flow Synthesis: Microreactor technology to enhance yield and reduce racemization.
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Polymer-Supported Catalysts: Immobilizing the compound on silica for recyclable asymmetric catalysis.
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In Vivo Toxicity Studies: Evaluating pharmacokinetics in murine models.
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